molecular formula C9H6FNOS B1529478 4-Fluoro-2-(thiazol-4-yl)phenol CAS No. 1387563-11-2

4-Fluoro-2-(thiazol-4-yl)phenol

Cat. No.: B1529478
CAS No.: 1387563-11-2
M. Wt: 195.22 g/mol
InChI Key: FRNRLTSGOQVABL-UHFFFAOYSA-N
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Description

“4-Fluoro-2-(thiazol-4-yl)phenol” is an organic compound with the molecular formula C9H6FNOS . It is also known as Fluoro Thiazol Phenol. The compound’s background can be traced back to the field of medicinal chemistry, where it has been studied for potential applications as a drug candidate.


Molecular Structure Analysis

The molecular weight of “this compound” is 195.22 . The IUPAC name is 4-fluoro-2-(1,3-thiazol-4-yl)phenol . The InChI code is 1S/C9H6FNOS/c10-6-1-2-9(12)7(3-6)8-4-13-5-11-8/h1-5,12H .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 195.22 . The IUPAC name is 4-fluoro-2-(1,3-thiazol-4-yl)phenol . The InChI code is 1S/C9H6FNOS/c10-6-1-2-9(12)7(3-6)8-4-13-5-11-8/h1-5,12H .

Scientific Research Applications

Fluorescent Sensors for Metal Ions

  • Detection of Al3+ and Zn2+ : Benzimidazole and benzothiazole conjugated Schiff bases, including compounds similar to 4-Fluoro-2-(thiazol-4-yl)phenol, have been designed as fluorescent sensors. These compounds exhibit solvatochromic behaviors, large Stokes shifts, and are capable of detecting Al3+ and Zn2+ ions through spectral changes, showing potential as metal ion sensors (Suman et al., 2019).

  • Aluminium(III) Detection : A study on fluorophores, including thiazoline fluorophores, for selective Al3+ detection demonstrated their potential use in tracking intracellular Al3+. These compounds show fluorescence changes upon coordination with Al3+, highlighting their application in biological contexts (Lambert et al., 2000).

Biological Applications

  • Antibacterial Agents : Compounds containing the pharmacophores similar to this compound, such as 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones, have been synthesized and evaluated for antibacterial activities, showing promising results at certain concentrations (Holla et al., 2003).

Corrosion Inhibition

  • Copper Corrosion Inhibition : Thiazoles, including derivatives of this compound, have been synthesized and studied for their efficiency in inhibiting copper corrosion in acidic environments. These studies provide insights into their practical applications in materials science (Farahati et al., 2019).

Chemical Sensing and Imaging

  • Fluorescent Imaging of Metal Ions : A benzothiazole-based fluorescent probe, similar in structure to this compound, was developed for the ratiometric detection and imaging of Hg2+ and Cu2+ ions in living cells, demonstrating its utility in biological sciences (Gu et al., 2017).

Analytical and Theoretical Studies

  • Molecular Docking and Theoretical Calculations : Research on 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, a compound structurally related to this compound, involved molecular docking and quantum chemical calculations. These studies provide insights into the molecular structures and potential biological effects of such compounds (Viji et al., 2020).

Future Directions

Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Therefore, the future directions for “4-Fluoro-2-(thiazol-4-yl)phenol” could involve further exploration of its potential applications in these areas.

Biochemical Analysis

Biochemical Properties

4-Fluoro-2-(thiazol-4-yl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division . The interaction with topoisomerase II results in DNA double-strand breaks, leading to cell cycle arrest and apoptosis. Additionally, this compound has shown potential in inhibiting certain microbial enzymes, thereby exhibiting antimicrobial properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Furthermore, this compound affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase . This compound also modulates cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the proliferation of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to DNA and interacts with topoisomerase II, causing DNA double-strand breaks and subsequent cell death . Additionally, it inhibits the activity of certain enzymes involved in cellular metabolism, leading to reduced energy production and cell proliferation . The compound also influences gene expression by modulating transcription factors and signaling pathways, resulting in altered cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease upon prolonged exposure to light and air . Degradation products of this compound have been found to have reduced biological activity. Long-term studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and significant therapeutic effects, such as reduced tumor growth in cancer models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been noted, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been shown to affect the levels of key metabolites involved in energy production and cellular signaling .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Its localization within cells is influenced by its interactions with cellular membranes and organelles .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . Its presence in the mitochondria is particularly significant, as it can disrupt mitochondrial function and induce apoptosis .

Properties

IUPAC Name

4-fluoro-2-(1,3-thiazol-4-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNOS/c10-6-1-2-9(12)7(3-6)8-4-13-5-11-8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNRLTSGOQVABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CSC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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